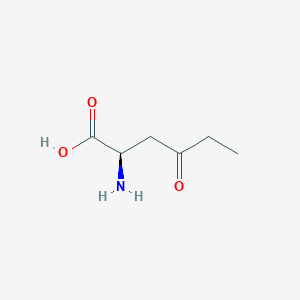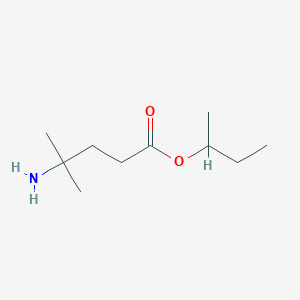![molecular formula C9H15NO3 B13316803 Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate](/img/structure/B13316803.png)
Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate is an organic compound with the molecular formula C₉H₁₅NO₃. It is a derivative of pentanoic acid and contains a dimethylamino group, which makes it a versatile intermediate in organic synthesis. This compound is known for its reactivity and is used in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate typically involves the reaction of dimethylamine with a suitable precursor, such as a keto ester. One common method is the condensation of dimethylamine with methyl 3-oxopentanoate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium halides or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
科学的研究の応用
Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in nucleophilic attacks, leading to the formation of various intermediates. These intermediates can then undergo further transformations, resulting in the desired products. The compound’s reactivity is influenced by the electron-donating nature of the dimethylamino group, which enhances its nucleophilicity .
類似化合物との比較
Similar Compounds
Ethyl2-[(dimethylamino)methylidene]-3-oxopentanoate: This compound is similar in structure but contains an ethyl ester group instead of a methyl ester group.
Methyl2-[(dimethylamino)methylidene]-3-oxohexanoate: This compound has an additional carbon in the alkyl chain, making it a hexanoate derivative.
Uniqueness
Methyl2-[(dimethylamino)methylidene]-3-oxopentanoate is unique due to its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic pathways and applications .
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
methyl (2E)-2-(dimethylaminomethylidene)-3-oxopentanoate |
InChI |
InChI=1S/C9H15NO3/c1-5-8(11)7(6-10(2)3)9(12)13-4/h6H,5H2,1-4H3/b7-6+ |
InChIキー |
QSOGGNJSTUMNFI-VOTSOKGWSA-N |
異性体SMILES |
CCC(=O)/C(=C\N(C)C)/C(=O)OC |
正規SMILES |
CCC(=O)C(=CN(C)C)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


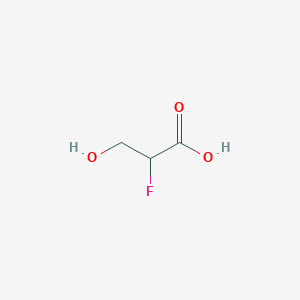
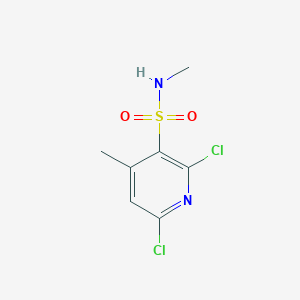


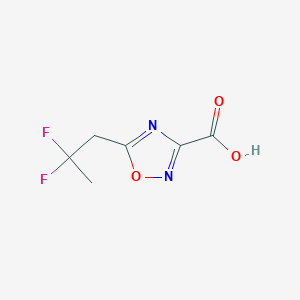
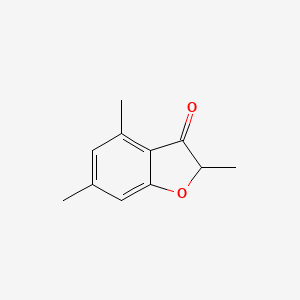
amine](/img/structure/B13316757.png)
![2-[4-(Aminomethyl)piperidin-1-yl]pyridine-3-carboxamide](/img/structure/B13316763.png)
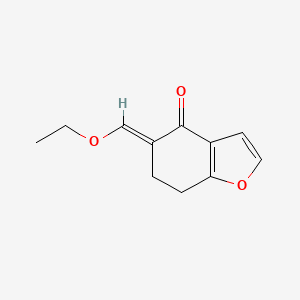
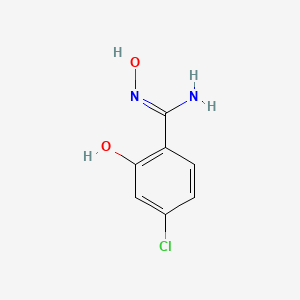
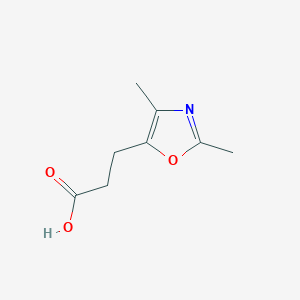
![1-{Octahydrocyclopenta[c]pyrrol-1-yl}butane-2,3-dione](/img/structure/B13316777.png)
